Cas no 1171739-56-2 (N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide)

N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide structure
1171739-56-2 structure
商品名:N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide
CAS番号:1171739-56-2
MF:C20H23FN4OS
メガワット:386.486226320267
CID:6277603
PubChem ID:44116745

N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide
    • (3r,5r,7r)-N-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
    • N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
    • AKOS024627431
    • N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
    • F2135-0924
    • 1171739-56-2
    • インチ: 1S/C20H23FN4OS/c21-15-1-3-16(4-2-15)25-17(23-24-19(25)27)11-22-18(26)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,26)(H,24,27)
    • InChIKey: LUCYAMDCGDCKAT-UHFFFAOYSA-N
    • ほほえんだ: S=C1NN=C(CNC(C23CC4CC(CC(C4)C2)C3)=O)N1C1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 386.15766071g/mol
  • どういたいしつりょう: 386.15766071g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 632
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2135-0924-5μmol
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2135-0924-1mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2135-0924-2μmol
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2135-0924-20μmol
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2135-0924-10mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2135-0924-25mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2135-0924-2mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2135-0924-30mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2135-0924-50mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2135-0924-100mg
N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
1171739-56-2 90%+
100mg
$248.0 2023-05-16

N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide 関連文献

N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamideに関する追加情報

N-{4-(4-Fluorophenyl)-5-Sulfanyl-4H-1,2,4-Triazol-3-Ylmethyl}Adamantane-1-Carboxamide: A Comprehensive Overview

N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide is a highly specialized organic compound with the CAS registry number 1171739-56-2. This compound is notable for its unique structural features and potential applications in various fields of chemistry and pharmacology. The molecule combines a triazole ring system with an adamantane moiety, making it a promising candidate for drug design and material science.

The structural complexity of this compound lies in its triazole ring, which is substituted with a fluorophenyl group and a sulfanyl (thioether) group. These substituents contribute to the compound's electronic properties and stability. The adamantane component, on the other hand, adds rigidity and hydrophobicity to the molecule, which are desirable traits in drug design for improving bioavailability and membrane permeability.

Recent studies have highlighted the potential of this compound in the development of bioactive molecules. Researchers have explored its ability to act as a scaffold for creating new drugs targeting various therapeutic areas, including cancer and inflammation. The triazole ring, being a heterocyclic structure, is known for its versatility in forming hydrogen bonds and π-interactions, which are crucial for molecular recognition and binding affinity.

One of the most intriguing aspects of this compound is its synthesis pathway. The construction of the triazole ring involves a click reaction methodology, specifically the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which has become a cornerstone in modern organic synthesis. This method ensures high yields and excellent regioselectivity, making it ideal for large-scale production.

In terms of applications, this compound has shown promise in the field of drug delivery systems. Its unique structure allows for the attachment of various functional groups, enabling it to serve as a carrier for therapeutic agents. Additionally, its stability under physiological conditions makes it a viable option for targeted drug delivery systems.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the fluorophenyl group introduces electron-withdrawing effects, while the sulfanyl group contributes to electron-donating characteristics. This balance of electronic effects enhances the compound's reactivity and selectivity in various chemical reactions.

Moreover, this compound has been investigated for its potential as a building block in supramolecular chemistry. Its rigid structure and ability to form strong non-covalent interactions make it an excellent candidate for constructing self-assembled nanostructures. Such structures have applications in sensing technologies and nanotechnology.

Despite its numerous advantages, there are challenges associated with the synthesis and characterization of this compound. The presence of multiple functional groups requires careful optimization of reaction conditions to avoid side reactions. Additionally, thorough characterization using techniques such as NMR spectroscopy and mass spectrometry is essential to confirm its purity and structure.

In conclusion, N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide represents a significant advancement in organic synthesis and materials science. Its unique structure and versatile properties make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover its potential applications, this compound is poised to play a pivotal role in future innovations.

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